2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole
Description
2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a chloromethyl group and at the 5-position with a 4-iodophenyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, metabolic stability, and versatility in drug design. The chloromethyl group enhances reactivity for further functionalization, while the 4-iodophenyl substituent introduces steric bulk and electronic effects due to iodine’s polarizability and electronegativity.
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWFAPAJVDCMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The iodophenyl group can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki coupling with phenylboronic acid would yield a biaryl compound.
Scientific Research Applications
Synthesis Approaches
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4-iodobenzohydrazide with chloroacetic acid in the presence of dehydrating agents like phosphorus oxychloride. This reaction pathway facilitates the formation of the oxadiazole ring through intermediate hydrazide formation .
Biological Activities
2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties against various pathogens. For instance, compounds derived from oxadiazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Properties : Studies have demonstrated that oxadiazole derivatives exhibit potent anticancer activity against multiple cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.003 µM against specific cancer cell lines, indicating strong potential for further development as anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that oxadiazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds have been reported with IC50 values indicating selective inhibition towards COX-2 over COX-1, suggesting potential for therapeutic use in inflammatory diseases .
Applications in Medicinal Chemistry
This compound serves as a building block in the synthesis of various pharmaceutical agents. Its ability to interact with specific enzymes or receptors allows it to be utilized in designing drugs targeting conditions such as cancer and inflammation. The compound's structural features enable modifications that can enhance its bioactivity and selectivity towards biological targets .
Applications in Materials Science
In addition to its medicinal applications, this compound is also explored for its potential in materials science. Its unique electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). The incorporation of oxadiazoles into polymer matrices can lead to materials with enhanced optical characteristics and stability .
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Activity Study : A derivative was synthesized and tested against a panel of human tumor cell lines. It exhibited significant cytotoxicity with an IC50 value of 2.76 µM against ovarian cancer cells .
- Antimicrobial Screening : A series of oxadiazole derivatives were evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria. Several compounds demonstrated MIC values lower than standard antibiotics .
- Anti-inflammatory Research : Compounds derived from oxadiazoles were tested for their ability to inhibit COX enzymes in vitro, showing promising results that suggest potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The iodophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations at the 5-Position of the Oxadiazole Ring
The 5-aryl substituent significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) enhance pharmacological activity by modulating electron density on the oxadiazole ring .
Role of the Chloromethyl Group at the 2-Position
The chloromethyl group is a reactive handle for synthesizing derivatives. Examples include:
- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole : Used as a precursor for further alkylation or nucleophilic substitution .
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives : Synthesized via reaction of 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole with amines, showing selective anticancer activity (IC₅₀ = 2.46 μg/mL) .
Anticancer Activity
- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole: 95.70% growth inhibition against SNB-75 (CNS cancer) at 10⁻⁵ M .
- 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives : IC₅₀ = 2.46 μg/mL against Hep-G2 (liver cancer) .
- Target Compound Potential: The 4-iodophenyl group may enhance DNA intercalation or kinase inhibition due to iodine’s size and electronic effects.
Antibacterial Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: EC₅₀ = 1.98 μg/mL against Xanthomonas axonopodis (Xac) .
- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives: Moderate activity against Staphylococcus aureus and Escherichia coli .
CNS Activity
Structure-Activity Relationship (SAR) Insights
Biological Activity
2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole (CAS No: 623907-47-1) is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. The following sections will detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₆ClIN₂O. The structure features a chloromethyl group and a 4-iodophenyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors. One common approach includes the reaction of hydrazine derivatives with carbonyl compounds followed by cyclization under acidic conditions. The yield and purity can be optimized through recrystallization techniques.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various pathogens including Xanthomonas oryzae and Ralstonia solanacearum, with effective concentrations as low as 100 µg/mL .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Xanthomonas oryzae | 100 µg/mL |
| This compound | Ralstonia solanacearum | 100 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented. In animal models, compounds related to this structure exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like Indomethacin. For instance, studies showed that various oxadiazole derivatives achieved anti-inflammatory effects at doses ranging from 50 mg/kg body weight .
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |
|---|---|---|
| Indomethacin | 1–5 | 64.3 |
| Oxadiazole Derivative | 50 | Comparable to Indomethacin |
Analgesic Activity
In addition to anti-inflammatory properties, some studies have reported analgesic effects for oxadiazole derivatives. The analgesic activity ranged from approximately 44% to 71%, which is notable when compared to Acetylsalicylic acid that showed an activity of 63.2% at the same dose .
Case Studies
Several case studies have investigated the biological activities of oxadiazole derivatives:
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various oxadiazoles against Gram-positive and Gram-negative bacteria. The results indicated that derivatives containing halogen substituents exhibited enhanced antibacterial properties.
- Inflammation Models : In a formalin-induced edema model in rats, specific oxadiazole derivatives were tested for their ability to reduce paw swelling. The results demonstrated that these compounds could effectively inhibit inflammation.
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-(chloromethyl)-1,3,4-oxadiazole derivatives?
The compound can be synthesized via cyclization reactions using chloroacetic acid and hydrazides in phosphorus oxychloride (POCl₃). For example, refluxing equimolar amounts of chloroacetic acid and substituted hydrazides in POCl₃ for 5–6 hours yields chloromethyl-oxadiazoles. Subsequent purification via column chromatography (e.g., n-hexane:EtOAc) achieves moderate yields (45–65%) . Alternative routes involve coupling chloromethyl-oxadiazole intermediates with aromatic acids (e.g., salicylic acid) under mild conditions, achieving up to 87% yield .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on 1H/13C NMR , HRMS , and X-ray crystallography . For example:
- 1H NMR : Peaks for the chloromethyl group (δ ~5.09 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm) are diagnostic .
- HRMS : Matches calculated and observed [M+H]+ values (e.g., m/z 331.2 for a 4-chlorophenyl analog) .
- X-ray : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (a = 19.215 Å, b = 22.847 Å) confirm molecular geometry .
Q. What are the key physicochemical properties of this compound?
Key properties include:
- Molecular weight : 332.06 g/mol (for C₉H₅ClIN₃O).
- Melting point : Analogous chlorophenyl derivatives melt at 91–123°C .
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
Advanced Research Questions
Q. How can computational modeling optimize this compound for material science applications?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) critical for scintillation efficiency. For example, oxadiazoles with extended π-systems (e.g., biphenyl substituents) show enhanced radiation stability due to delocalized electron density . Molecular docking can also assess interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies address low yields in oxadiazole synthesis?
Yield optimization involves:
Q. How does substituent variation impact scintillation performance?
Electron-withdrawing groups (e.g., -I, -Cl) enhance radiation resistance by stabilizing excited states. For instance, tert-butyl and biphenyl substituents in analogs like BPBD improve photon yield in polymer scintillators by 20–30% compared to unsubstituted oxadiazoles .
Q. What analytical techniques resolve contradictions in spectral data across studies?
Discrepancies in NMR or MS data require:
- High-resolution validation : HRMS confirms molecular formulae (e.g., ±0.0001 Da accuracy) .
- Crystallographic verification : X-ray structures resolve ambiguous proton assignments .
- Batch reproducibility checks : Repeating syntheses under controlled conditions identifies procedural variability .
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
